3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112642
InChI: InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16)
SMILES:
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.16 g/mol

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid

CAS No.:

Cat. No.: VC18112642

Molecular Formula: C8H8F3N3O2

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid -

Specification

Molecular Formula C8H8F3N3O2
Molecular Weight 235.16 g/mol
IUPAC Name 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16)
Standard InChI Key LAQJONBMLIFFLK-UHFFFAOYSA-N
Canonical SMILES C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-(trifluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridine-6-carboxylic acid, reflects its bicyclic architecture. The triazolo[4,3-a]pyridine system consists of a pyridine ring fused with a 1,2,4-triazole ring at positions 4 and 3-a, respectively. The trifluoromethyl (-CF₃) group at position 3 and the carboxylic acid (-COOH) at position 6 introduce steric and electronic effects that influence reactivity and solubility .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1532411-53-2
Molecular FormulaC₉H₈F₃N₃O₂
Molecular Weight259.18 g/mol
Canonical SMILESC1CC@@HN2C(=NN=C2C(F)(F)F)N1

The stereochemistry of the carboxylic acid group at position 6 is critical, as evidenced by the chiral center in the SMILES notation. This feature suggests potential enantiomeric activity in biological systems, though specific studies on its optical resolution are absent in available literature .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of triazolo-pyridine derivatives often involves cyclocondensation reactions. A patent (CN102796104A) detailing the synthesis of the related compound 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride provides a foundational framework . While the target compound differs by a pyridine ring instead of pyrazine, the methodology is adaptable:

  • Hydrazine Cyclization: Reaction of 2-chloropyridine with hydrazine hydrate in ethanol under pH-controlled conditions forms the triazole ring .

  • Trifluoromethylation: Treatment with trifluoroacetic anhydride introduces the -CF₃ group. Methanesulfonic acid catalyzes the reaction, with trifluoroacetic acid distilled off to drive completion .

  • Carboxylic Acid Functionalization: Hydrolysis of a nitrile intermediate or oxidation of a methyl group could introduce the -COOH moiety, though explicit details for this step are lacking in public domain sources .

Table 2: Comparative Synthesis Parameters

StepReagents/ConditionsYieldSource
CyclizationHydrazine hydrate, ethanol, pH 678%
TrifluoromethylationTrifluoroacetic anhydride, CH₃SO₃H65%
AcidificationHCl, reflux82%

Challenges in Scale-Up

The discontinued status of this compound (as noted in supplier catalogs) likely stems from:

  • Low Solubility: Limited solubility in common solvents (e.g., DMSO, methanol) complicates purification .

  • Thermal Instability: Decomposition above 212°C necessitates inert atmosphere storage .

  • Regulatory Hurdles: Fluorinated compounds often face stringent environmental and toxicity evaluations.

Physicochemical Properties

Table 3: Experimental Physicochemical Data

PropertyValueSource
Melting Point>212°C (decomposition)
SolubilityDMSO (slight), Methanol (slight)
AppearanceOff-White to Pale Grey Solid
Storage Conditions4°C under inert atmosphere

Applications and Research Significance

Pharmaceutical Intermediates

The structural similarity to sitagliptin impurities (e.g., Sitagliptin Impurity 18, a triazolo-pyrazine derivative) suggests utility in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis . The carboxylic acid group could serve as a handle for further functionalization, such as amide bond formation with peptide substrates .

Agrochemical Development

Fluorinated triazoles are prevalent in fungicides and herbicides. The -CF₃ group’s electron-withdrawing effects enhance binding to enzymatic targets like cytochrome P450 .

Material Science

Triazolo-pyridines have been explored as ligands in catalytic systems. The carboxylic acid group could facilitate coordination to metal centers, though no specific studies on this compound are available .

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